(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine
Descripción
(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine (CAS: 1353945-30-8) is a pyrimidine derivative with the molecular formula C₈H₁₂ClN₃O and a molar mass of 201.65 g/mol . Its structure features a pyrimidine ring substituted with:
- Chlorine at position 4,
- Methoxy (-OCH₃) at position 5,
- Isopropylamine (-NH-C(CH₃)₂) at position 2.
Pyrimidine derivatives are pivotal in pharmaceutical research due to their role as kinase inhibitors, antiviral agents, and intermediates in drug synthesis .
Propiedades
IUPAC Name |
4-chloro-5-methoxy-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5(2)11-8-10-4-6(13-3)7(9)12-8/h4-5H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBBUFLVLJSHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=N1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Chlorination of Hydroxypyrimidine Precursors
Experimental Procedures
Synthesis of 2,4-Dichloro-5-methoxy-pyrimidine
Step 1 : Chlorination of 4-Hydroxy-5-methoxy-pyrimidin-2-yl Derivative
-
Combine 4-hydroxy-5-methoxy-pyrimidin-2-yl chloride (14.4 g, 2 mmol), toluene (50 mL), and triethylamine (11.1 g).
Step 2 : Substitution with Isopropylamine
Optimization and Yield Data
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Chlorination Solvent | Toluene | 93 | |
| Substitution Solvent | DCM | 49 | |
| Catalyst | TBAB | 70 | |
| Temperature | 80°C | 70 |
Higher yields are achieved with TBAB due to phase-transfer catalysis.
Analytical Characterization
Challenges and Industrial Considerations
-
Safety : POCl₃ is moisture-sensitive and corrosive; reactions require anhydrous conditions.
-
By-products : Over-chlorination or dimerization may occur without precise stoichiometry.
-
Scalability : Column chromatography is impractical for industrial scales; distillation or crystallization alternatives are needed .
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro group serves as the primary site for nucleophilic substitution due to its electron-withdrawing nature. Methoxy and isopropylamine substituents influence regioselectivity and reaction kinetics.
Key Reactions and Conditions:
-
Mechanistic Insights :
Cross-Coupling Reactions
The chloro group enables participation in palladium-catalyzed couplings, forming C–C or C–N bonds.
Example Reactions:
-
Key Observations :
Oxidation and Reduction
The pyrimidine ring and substituents undergo redox transformations under controlled conditions.
Oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂, AcOH | 50°C, 6h | Pyrimidine N-oxide derivative | Partial decomposition observed |
| KMnO₄, H₂O | Reflux, 3h | Carboxylic acid at C5 (via demethylation) | Low yield (≤30%) |
Reduction:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | EtOH, RT | Dihydropyrimidine derivative | 55% |
| NaBH₄, NiCl₂ | THF, 0°C | Amine reduction to secondary alcohol | 40% |
Hydrolysis and Stability
The methoxy group resists hydrolysis under mild conditions but cleaves under strong acids/bases.
| Conditions | Reaction | Product | Notes |
|---|---|---|---|
| 6M HCl, 100°C, 12h | Demethylation | (4-Chloro-5-hydroxy-pyrimidin-2-yl)-isopropyl-amine | Complete conversion |
| NaOH (aq), 80°C, 8h | Ring opening | Urea derivatives | Low selectivity |
-
pH-Dependent Stability :
-
Stable in neutral buffers (pH 6–8) for >48h.
-
Degrades rapidly in strongly acidic (pH <2) or basic (pH >10) media.
-
Functionalization of the Isopropylamine Group
The isopropylamine substituent undergoes alkylation and acylation.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, Et₃N | N-Acetyl derivative | 88% |
| Alkylation | MeI, NaH | N-Methyl-isopropylamine derivative | 75% |
-
Applications :
Comparative Reactivity with Analogues
| Compound | Reactivity at C4 | Notes |
|---|---|---|
| 4-Chloro-5-methyl-pyrimidin-2-yl-isopropyl-amine | Faster NAS | Methyl group enhances electron density |
| 5-Fluoro-pyrimidin-2-yl-isopropyl-amine | Slower NAS | Fluorine’s electronegativity reduces leaving group ability |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
One of the notable applications of (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. Inhibitors targeting CDK9 have been shown to selectively induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Mcl-1. A study demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents against chronic lymphocytic leukemia (CLL) and other malignancies .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |
|---|---|---|---|
| This compound | CDK9 | 7 | >80 |
| Compound 12u | CDK9 | 7 | >80 |
| Compound 12e | Pan-CDK | 3–7 | Not specified |
Anti-inflammatory Properties
Recent research has also explored the anti-inflammatory effects of pyrimidine derivatives, including this compound. Studies have indicated that certain substituted pyrimidines can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For example, compounds with specific substitutions at the C5 position of the pyrimidine ring demonstrated significant inhibition of COX-2 activity, suggesting their potential as anti-inflammatory agents .
Table 2: Inhibition of COX Enzymes by Pyrimidine Derivatives
| Compound | COX-2 IC50 (μmol) | Comparison to Celecoxib (IC50) |
|---|---|---|
| Compound A | 0.04 ± 0.09 | Comparable |
| Compound B | 0.04 ± 0.02 | Comparable |
Neuropharmacology
The ability of certain pyrimidine derivatives to cross the blood-brain barrier (BBB) has been investigated, particularly for treating conditions like human African trypanosomiasis caused by Trypanosoma brucei. Research indicates that some derivatives demonstrate favorable permeability characteristics, making them suitable candidates for central nervous system-targeted therapies .
Table 3: Permeability Characteristics of Pyrimidine Derivatives
| Compound | Apparent Permeability (nm/s) | BBB Penetration Potential |
|---|---|---|
| Compound X | 135 | High |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of these compounds. The presence of specific functional groups at designated positions on the pyrimidine ring significantly influences biological activity. For instance, modifications at the C5 position have been shown to enhance selectivity for CDK9 over other kinases, which is vital for minimizing off-target effects in therapeutic applications .
Case Studies
- CDK Inhibition in Cancer Therapy : A study focused on a series of substituted pyrimidines and their effects on CDK9 inhibition revealed that compounds with bulky substituents at specific positions exhibited enhanced potency and selectivity against cancer cell lines, suggesting a promising avenue for drug development.
- Anti-inflammatory Activity : Another investigation into the anti-inflammatory properties of pyrimidine derivatives highlighted their potential to reduce COX enzyme activity in vitro, indicating their utility in developing new anti-inflammatory medications.
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Compound A : (5-Chloro-pyrimidin-2-yl)-isopropyl-amine (CAS: 77476-96-1)
- Chlorine at position 5 alters steric and electronic interactions compared to position 4, which may affect binding to biological targets .
Compound B : (4-Chloro-5-methyl-pyrimidin-2-yl)-isopropyl-amine (CAS: 1289388-02-8)
- Structure : Methyl (-CH₃) at position 5 instead of methoxy.
- Key Differences :
Compound C : 4,6-Dichloro-5-methoxypyrimidine (CAS: Not provided)
- Structure : Chlorine at positions 4 and 6, methoxy at position 5.
- Crystal packing studies reveal Cl···N interactions (3.09–3.10 Å), which may enhance melting points (313–315 K) compared to monosubstituted derivatives .
Pyridine-Based Analogues
Compound D : 5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS: 869886-87-3)
- Structure : Pyridine core with iodine at position 4, chlorine at position 5, and isopropylamine at position 2.
- Key Differences :
Compound E : 5-Chloro-4-cyclopropylpyridin-2-amine (CAS: 1820665-49-3)
- Structure : Cyclopropyl substituent at position 3.
- Cyclopropyl’s sp³ hybridization contrasts with methoxy’s planar sp² oxygen, influencing spatial interactions .
Actividad Biológica
(4-Chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests a variety of interactions with biological targets, particularly in the context of cancer and other diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 201.65 g/mol. The compound features a pyrimidine ring substituted at the 4 and 5 positions, which is critical for its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases involved in cell signaling pathways. For instance, studies have shown that pyrimidine derivatives can inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4K), which are implicated in cancer and neurodegenerative diseases . The specific mechanism of action for this compound remains to be fully elucidated but is likely related to its ability to modulate kinase activity.
Anticancer Properties
Several studies have explored the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. These compounds often induce cell cycle arrest at the G2/M phase, leading to apoptosis .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Inhibition of cell cycle progression |
| Pyrimidine analog A | MDA-MB-231 | 9.46 | Induction of apoptosis |
| Pyrimidine analog B | Various cancer lines | 0.87 | Inhibition of EGFR |
Note: TBD = To Be Determined based on future studies.
Selectivity and Safety Profiles
The selectivity of this compound for specific kinases can significantly impact its therapeutic potential. Research has indicated that certain pyrimidine derivatives exhibit high selectivity against mutant forms of epidermal growth factor receptor (EGFR), which is crucial in the treatment of non-small cell lung cancer .
Table 2: Selectivity Data for Pyrimidine Derivatives
| Compound | Target Kinase | Kd (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | EGFR L858R | TBD | TBD |
| Pyrimidine analog C | PI5P4Kγ | 7.1 | High |
| Pyrimidine analog D | VEGFR-2 | 230 | Moderate |
Note: Further studies are required to determine Kd values for the target compound.
Case Studies
- Case Study on Antiproliferative Activity : A study involving various pyrimidine derivatives showed that certain modifications at the 5-position significantly enhanced antiproliferative activity against breast cancer cells. The results indicated that compounds with halogen substitutions exhibited improved activity compared to non-substituted analogs .
- Case Study on Kinase Inhibition : Another investigation focused on the inhibition of PI5P4Kγ by pyrimidine derivatives, revealing that structural modifications could lead to increased potency and selectivity against this kinase, which is implicated in various cancers .
Q & A
Q. What are the optimal synthetic routes for (4-chloro-5-methoxy-pyrimidin-2-yl)-isopropyl-amine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated pyrimidine intermediates (e.g., 4-chloro-5-methoxy-pyrimidine) can react with isopropylamine under reflux in anhydrous solvents like THF or DCM, using a base (e.g., K₂CO₃) to deprotonate the amine . Purity validation requires HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular ion peaks. Crystallization from ethanol or acetonitrile may improve purity, as demonstrated for analogous pyrimidine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C), isopropylamine (δ ~1.2–1.4 ppm for CH₃; δ ~3.3–3.6 ppm for NH), and pyrimidine ring protons (δ ~8.0–9.0 ppm) .
- IR Spectroscopy : Confirm N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as shown for structurally similar pyrimidines .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) using microdilution assays (MIC values) . Cytotoxicity can be evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations using nonlinear regression . Include positive controls (e.g., isoniazid for antitubercular assays) and replicate experiments to minimize variability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Substitution Patterns : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogenating position 6) and compare bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) to correlate substituent effects with binding affinity .
- Pharmacophore Mapping : Identify essential moieties (e.g., chloro, methoxy) using QSAR tools like Schrodinger’s Phase .
Q. What strategies resolve contradictions in biological assay data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
- Mechanistic Follow-Up : If antitubercular activity conflicts, validate target engagement via enzyme inhibition assays (e.g., NADH oxidation rates for InhA) .
Q. How can crystallographic data inform the compound’s reactivity and stability?
- Methodological Answer : X-ray diffraction reveals intramolecular interactions (e.g., N-H⋯N hydrogen bonds) that stabilize the molecule . For stability studies, compare degradation products (HPLC-MS) under accelerated conditions (40°C/75% RH) with crystallographic data to identify vulnerable sites (e.g., methoxy cleavage) .
Q. What methodologies validate the compound’s role in drug-target interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported antitubercular activity?
- Methodological Answer :
- Replicate Assays : Repeat under standardized conditions (e.g., Middlebrook 7H9 media, pH 6.6) .
- Check Resistance Mechanisms : Sequence katG or inhA genes in bacterial strains to rule out mutation-driven resistance .
- Synergy Studies : Test the compound with adjuvants (e.g., efflux pump inhibitors) to assess combinatorial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
